

Buffers compatible with Pik-75 activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

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Technical Support Center: PIK-75

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **PIK-75**, a potent inhibitor of p110 α and DNA-PK. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **PIK-75**?

A1: **PIK-75** is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).^[1] It exhibits significantly higher potency for p110 α compared to other Class I PI3K isoforms.^[1]

Q2: What is the recommended solvent and storage condition for **PIK-75**?

A2: **PIK-75** is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^[1] For in vitro experiments, it is common to prepare a 10 mM stock solution in fresh, moisture-free DMSO and store it at -20°C.^[1] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH₂O, or corn oil may be required and should be prepared fresh for immediate use.^[1]

Q3: What is a suitable buffer for an in vitro kinase assay with **PIK-75**?

A3: A commonly used buffer for determining PI3K enzyme activity in the presence of **PIK-75** consists of 20 mM HEPES at pH 7.5, and 5 mM MgCl₂.^[1] The specific components and their concentrations may need to be optimized for your particular experimental setup.

Q4: What are the known downstream effects of **PIK-75** in cells?

A4: **PIK-75** inhibits the PI3K/Akt/mTOR signaling pathway.^{[2][3]} This is observed through a reduction in the phosphorylation of Akt, a key downstream effector of PI3K.^{[2][4]} Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.^[2]

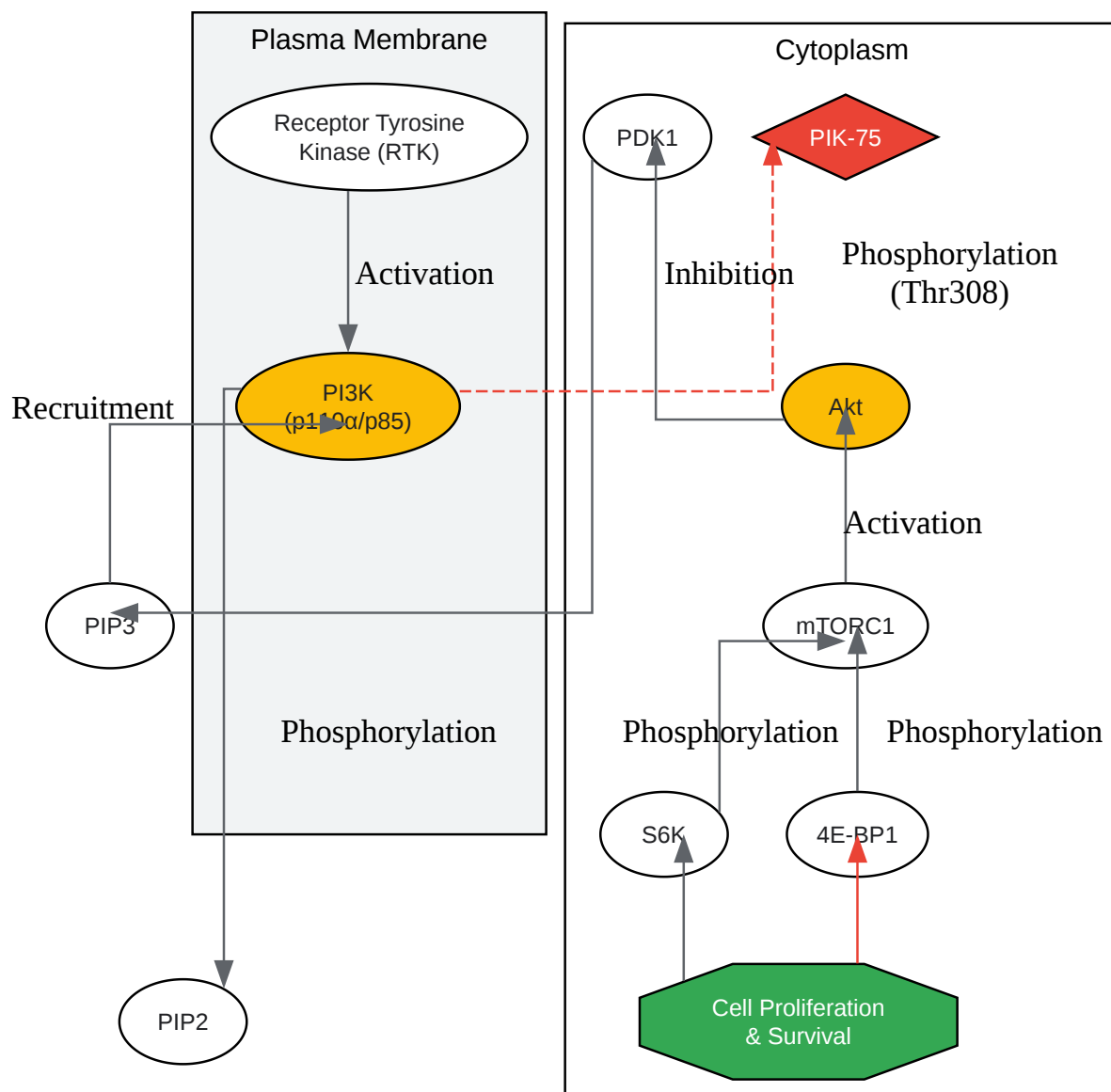
Quantitative Data Summary

The following table summarizes the inhibitory activity of **PIK-75** against various kinases.

Target Kinase	IC ₅₀ (nM)	Assay Type
DNA-PK	2	Cell-free
p110α	5.8	Cell-free
p110γ	76	Cell-free
p110δ	510	Cell-free
p110β	1300	Cell-free

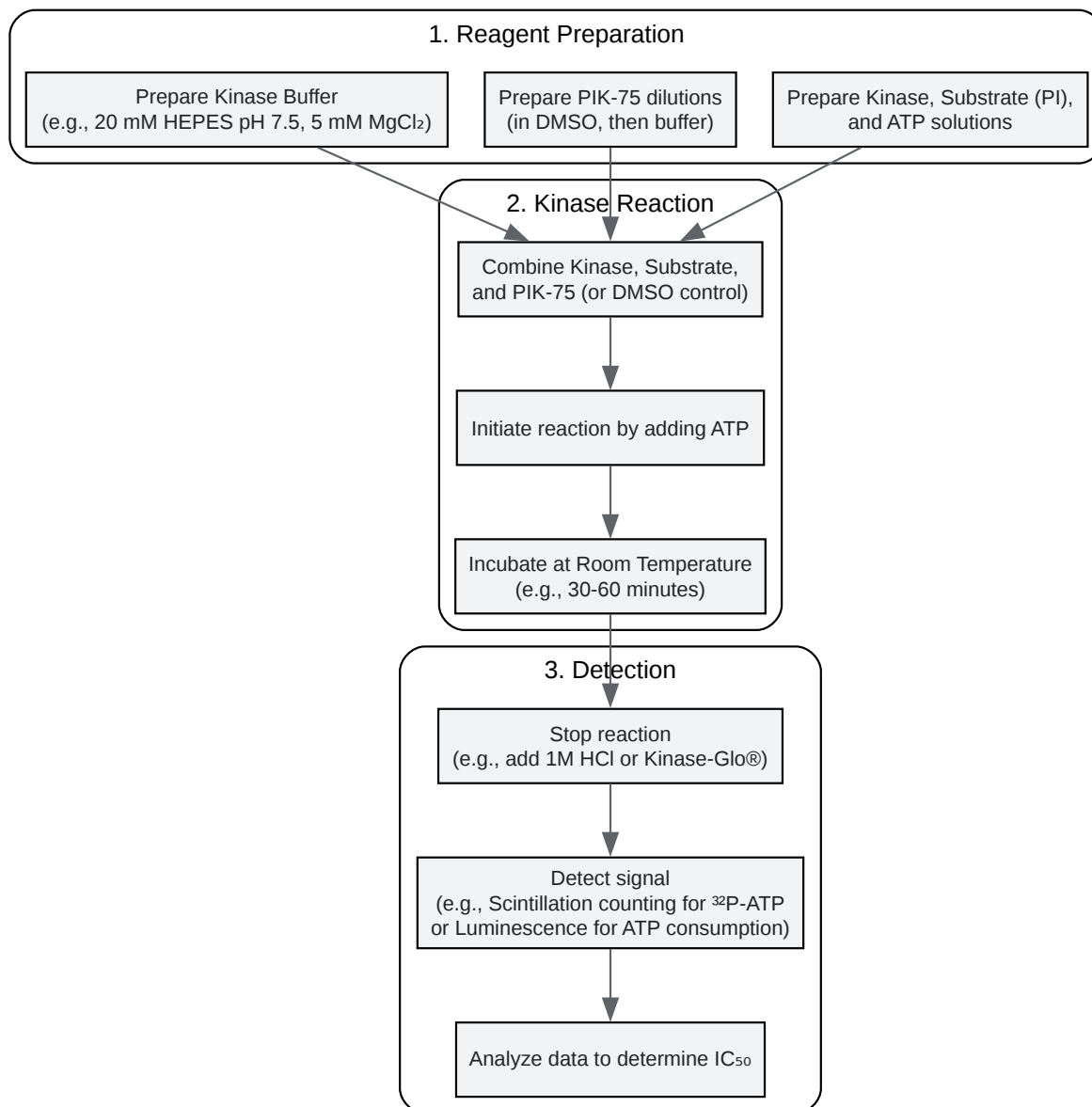
Data compiled from Selleck Chemicals.^[1]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **PIK-75**.



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Caption: A typical workflow for an in vitro kinase assay with **PIK-75**.

Experimental Protocols

Protocol 1: In Vitro PI3K Activity Assay (Luminescence-based)

This protocol is for determining the IC_{50} of **PIK-75** by measuring ATP consumption.

Materials:

- **PIK-75**
- Recombinant p110 α /p85 α PI3K
- Phosphatidylinositol (PI) substrate
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂
- Kinase-Glo® Luminescent Kinase Assay Kit
- DMSO
- White, opaque 96-well plates
- Luminometer

Procedure:

- **PIK-75** Preparation: Prepare a 10 mM stock solution of **PIK-75** in DMSO. Create a serial dilution of **PIK-75** in the Kinase Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
- Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 25 μ L:
 - Kinase Assay Buffer
 - Desired concentration of PI substrate
 - Recombinant PI3K enzyme

- Diluted **PIK-75** or DMSO vehicle control
- Initiate Reaction: Add 25 μ L of ATP solution to each well to start the reaction. The final volume should be 50 μ L.[\[1\]](#)
- Incubation: Incubate the plate at room temperature for 60 minutes.[\[1\]](#)
- Signal Detection: Add 50 μ L of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[\[1\]](#)
- Read Plate: Incubate for an additional 15 minutes at room temperature, then measure luminescence using a plate reader.[\[1\]](#)
- Data Analysis: Calculate the percent inhibition for each **PIK-75** concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of **PIK-75** on the viability of adherent cancer cells.

Materials:

- **PIK-75**
- Adherent cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FCS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization Solution: 10% SDS in 0.01 M HCl[\[1\]](#)
- 96-well clear flat-bottom plates
- Spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **PIK-75** in complete culture medium. Remove the old medium from the cells and add 100 µL of the **PIK-75** dilutions or vehicle control (medium with DMSO) to the respective wells.
- **Incubation:** Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).^[1]
- **MTT Addition:** Add 10 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.^[1]
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.^[1]
- **Incubation for Solubilization:** Incubate the plate overnight (approximately 16 hours) at 37°C.^[1]
- **Absorbance Reading:** Mix each well and measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.^[1]
- **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **PIK-75**.

Issue 1: **PIK-75** Precipitates in Aqueous Buffer

- **Possible Cause:** **PIK-75** has limited aqueous solubility.^{[4][5]} The concentration of DMSO in the final reaction mix may be too low, or the **PIK-75** concentration is too high.
- **Solution:**
 - Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check for DMSO tolerance of your

enzyme or cells.

- When diluting the DMSO stock in an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to facilitate mixing and prevent immediate precipitation.
- For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween80.[\[1\]](#)

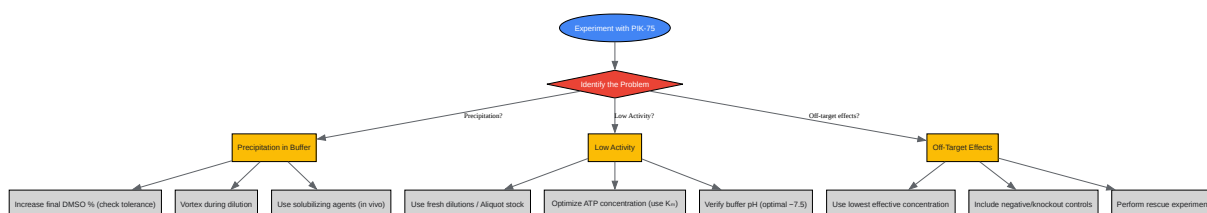
Issue 2: Lower than Expected **PIK-75** Activity

- Possible Cause 1: Degradation of **PIK-75**. The compound may be unstable in certain solutions or after multiple freeze-thaw cycles.[\[2\]](#)
 - Solution: Prepare fresh dilutions of **PIK-75** from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
- Possible Cause 2: ATP concentration in the kinase assay is too high. **PIK-75** can be a non-competitive or competitive inhibitor with respect to ATP depending on the kinase.
 - Solution: Determine the K_m of ATP for your kinase and use an ATP concentration at or below the K_m for inhibitor studies. This will increase the apparent potency of competitive inhibitors.
- Possible Cause 3: Incorrect buffer pH. Enzyme activity is highly dependent on pH.
 - Solution: Confirm the pH of your kinase assay buffer. The optimal pH for PI3K activity is generally around 7.5.[\[1\]](#)

Issue 3: High Background Signal or Off-Target Effects

- Possible Cause: **PIK-75** is known to inhibit other kinases, such as DNA-PK, and may have other off-target effects, especially at higher concentrations.[\[1\]](#)[\[2\]](#)
- Solution:
 - Use the lowest effective concentration of **PIK-75** possible to achieve the desired on-target effect.

- Include appropriate controls in your experiment. For cell-based assays, this could involve using a structurally related but inactive compound or using cell lines with knockdown or knockout of the target protein (p110 α).
- Confirm that the observed phenotype is due to PI3K inhibition by rescuing the effect with a downstream constitutively active mutant (e.g., active Akt), if feasible.[2]



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Caption: A troubleshooting guide for common issues with **PIK-75** experiments.

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- To cite this document: BenchChem. [Buffers compatible with Pik-75 activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#buffers-compatible-with-pik-75-activity]

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